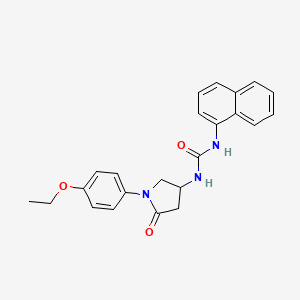

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea

説明

特性

IUPAC Name |

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-2-29-19-12-10-18(11-13-19)26-15-17(14-22(26)27)24-23(28)25-21-9-5-7-16-6-3-4-8-20(16)21/h3-13,17H,2,14-15H2,1H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBBWUAYBWMGCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Ethoxyphenyl Group: This step often involves a substitution reaction where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.

Introduction of the Naphthyl Group: The final step involves the coupling of the naphthyl group to the urea moiety, which can be facilitated by using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

化学反応の分析

Types of Reactions

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new alkyl or aryl groups.

科学的研究の応用

Anticancer Potential

Research indicates that compounds similar to 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea exhibit anticancer properties. For instance, studies have demonstrated that derivatives of urea can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Molecular docking studies suggest that this compound may interact with estrogen receptors, potentially leading to anti-breast cancer effects .

Neuroprotective Effects

The compound's structure suggests possible neuroprotective properties. Compounds with a similar pyrrolidinone structure have been investigated for their effects on neurodegenerative diseases. These studies focus on their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Study 1: Anticancer Activity

In a recent study, a series of urea derivatives were tested for their ability to inhibit the proliferation of breast cancer cells. The results indicated that certain compounds, structurally related to 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea, exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal injury. The findings revealed that these compounds could significantly reduce cell death and improve cell viability, indicating their potential use in treating neurodegenerative diseases .

Comparative Analysis of Related Compounds

作用機序

The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Urea Derivatives with Aromatic Substituents

1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (877640-52-3)

- Structural Differences : Replaces the naphthalen-1-yl group with a 4-methoxyphenyl ring.

- Molecular weight (MW: ~390 g/mol) is slightly lower than the target compound, which may improve solubility but reduce hydrophobic interactions .

- Applications : Used in kinase inhibition studies; the methoxy group’s polarity may favor binding to polar active sites.

3-[3-(Dipropylamino)propyl]-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (BD49877)

- Structural Differences: Incorporates a dipropylaminopropyl chain instead of naphthalene.

- Impact : The tertiary amine enhances basicity and solubility in acidic environments. MW: 390.52 g/mol, suggesting comparable bioavailability to the target compound. The flexible chain may reduce rigidity, affecting target specificity .

1-(4-Bromo-3-((5-methoxypyridin-3-yl)oxy)phenyl)-3-methylurea (Compound 2 in )

- Structural Differences: Replaces pyrrolidinone with a pyridine ring and substitutes naphthalene with a brominated phenyl group.

- The pyridine ring’s nitrogen enables coordination with metal ions in enzymes .

Thiourea Analogs

1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea

- Structural Differences : Thiourea (C=S) replaces urea (C=O), and a chiral diphenylethylamine group is added.

- Impact: Thiourea’s reduced hydrogen-bonding capacity may lower binding affinity but increase metabolic stability. The dimethylamino group enhances solubility (MW: 453.64 g/mol) and enables pH-dependent ionization .

- Applications : Used in asymmetric catalysis; the naphthalene moiety aids in chiral recognition.

Pyrrolidinone-Based Compounds

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)

- Structural Differences : Replaces urea with an ester and incorporates a bicyclic naphthyridine system.

- Impact : The ester group increases hydrolytic susceptibility, reducing in vivo stability. Isomerism (cis vs. trans) affects spatial orientation; Isomer 1-2 shows higher polarity (RF = 0.36 vs. 0.30) .

Key Research Findings and Data

Physicochemical Properties

<sup>*</sup>Estimated using fragment-based methods.

生物活性

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrrolidinone ring, an ethoxyphenyl group, and a naphthyl moiety, suggests diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 354.4 g/mol. The presence of various functional groups contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 354.4 g/mol |

| CAS Number | 891102-82-2 |

Synthesis

The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea involves several synthetic steps:

- Formation of the Pyrrolidinone Ring : Cyclization of suitable precursors.

- Introduction of the Ethoxyphenyl Group : Achieved through nucleophilic substitution.

- Formation of the Naphthyl Urea Moiety : Condensation reactions with naphthalene derivatives.

Each step requires optimization to maximize yield and purity, making the synthesis challenging but feasible for pharmaceutical applications.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds similar to 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea demonstrated moderate to high potency against various cancer cell lines, including TK-10 and HT-29 cells. The mechanism appears to involve the induction of apoptosis and disruption of mitochondrial function in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against several strains, indicating potential as an antimicrobial agent . Further studies are needed to elucidate the specific mechanisms involved.

Interaction with Biological Targets

Research has focused on the binding affinity of this compound to various receptors and enzymes. Techniques such as molecular docking and surface plasmon resonance (SPR) have been employed to study these interactions. The findings indicate that the compound may act as an inhibitor for certain biological pathways, which could be leveraged in drug design .

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of similar urea derivatives, compounds were tested for their ability to inhibit cell proliferation in vitro. Results showed that certain derivatives significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of related compounds against common bacterial strains. The results highlighted that some derivatives exhibited significant inhibition zones in disk diffusion assays, suggesting their potential use as therapeutic agents in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。